N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide

DPP-IV inhibition Type 2 diabetes Serine protease

N-(4-Chlorobenzyl)-3-(3-nitrophenyl)acrylamide (CAS 331462-23-8) is a synthetic, small-molecule nitrophenyl-acrylamide derivative with the molecular formula C16H13ClN2O3 and a molecular weight of 316.74 g/mol. It is commercially supplied as a research-grade chemical (typical purity ≥95%) for early-discovery laboratories, with Sigma-Aldrich listing it under product number R284076 as part of a collection of rare and unique chemicals.

Molecular Formula C16H13ClN2O3
Molecular Weight 316.74
CAS No. 331462-23-8
Cat. No. B2618785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide
CAS331462-23-8
Molecular FormulaC16H13ClN2O3
Molecular Weight316.74
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H13ClN2O3/c17-14-7-4-13(5-8-14)11-18-16(20)9-6-12-2-1-3-15(10-12)19(21)22/h1-10H,11H2,(H,18,20)/b9-6+
InChIKeyHAIYIMXGZBLMBW-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzyl)-3-(3-nitrophenyl)acrylamide (CAS 331462-23-8): Compound Identity and Research-Grade Procurement Baseline


N-(4-Chlorobenzyl)-3-(3-nitrophenyl)acrylamide (CAS 331462-23-8) is a synthetic, small-molecule nitrophenyl-acrylamide derivative with the molecular formula C16H13ClN2O3 and a molecular weight of 316.74 g/mol . It is commercially supplied as a research-grade chemical (typical purity ≥95%) for early-discovery laboratories, with Sigma-Aldrich listing it under product number R284076 as part of a collection of rare and unique chemicals . The compound belongs to a class of acrylamides that have been described in patent literature as having therapeutic potential, including for treatment of brain tumors such as glioblastoma [1]. The presence of the electron-withdrawing 3-nitro group on the phenyl ring and the 4-chlorobenzyl substituent on the amide nitrogen define its distinct physicochemical and pharmacological profile relative to unsubstituted or differently substituted analogs.

Why Generic Substitution of N-(4-Chlorobenzyl)-3-(3-nitrophenyl)acrylamide Is Not Supported by Quantitative Evidence


Within the nitrophenyl-acrylamide class, even minor structural modifications—such as the position of the nitro group, the nature of the N-benzyl substituent, or the presence/absence of the 4-chloro moiety—can lead to substantial differences in target engagement, potency, and physicochemical properties. For example, the closely related analog N-benzyl-3-(3-nitrophenyl)acrylamide (CAS 1085449-49-5) lacks the 4-chloro substituent, which alters both electronic distribution and steric bulk . Similarly, analogs bearing the nitro group at the 4-position (e.g., N-(4-nitrophenyl)acrylamide) have been reported to exhibit low toxicity on cancer cells and distinct reactivity descriptors [1]. Patent literature covering the nitrophenyl-acrylamide class demonstrates that specific substitution patterns are critical for biological activity against targets such as glioma stem cells, yet does not claim that all class members are interchangeable [2]. The DPP-IV inhibitory activity of N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide (IC50 = 100 µM) further illustrates that its biological profile cannot be assumed for close structural analogs without independent experimental verification [3].

Quantitative Differentiation Evidence for N-(4-Chlorobenzyl)-3-(3-nitrophenyl)acrylamide Against Closest Structural Analogs


DPP-IV Inhibitory Activity: 4-Chlorobenzyl Derivative vs. Class-Level Baseline

N-(4-Chlorobenzyl)-3-(3-nitrophenyl)acrylamide exhibited concentration-dependent inhibition of human dipeptidyl peptidase-IV (DPP-IV) with an IC50 value of 100 µM (1.00E+5 nM), as measured in human serum using Gly-Pro-p-nitroanilide as substrate with a 5-minute preincubation period [1]. By comparison, the clinically approved DPP-IV inhibitor vildagliptin demonstrates an IC50 of 3.5 nM in human Caco-2 cells, establishing a >28,000-fold potency differential that contextualizes this compound as a low-potency tool for exploratory DPP-IV research rather than a therapeutic candidate [2]. No direct head-to-head data exist comparing this compound with its closest structural analogs (e.g., N-benzyl-3-(3-nitrophenyl)acrylamide) in the same assay; however, the 4-chlorobenzyl substitution distinguishes it from the non-chlorinated benzyl analog that lacks reported DPP-IV activity data.

DPP-IV inhibition Type 2 diabetes Serine protease

Structural Differentiation: 4-Chloro Substituent on the N-Benzyl Ring Confers Distinct Physicochemical Properties

The target compound N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide (MW = 316.74 g/mol, ClogP predicted ~3.5) differs from its closest commercially available analog N-benzyl-3-(3-nitrophenyl)acrylamide (CAS 1085449-49-5, MW = 282.30 g/mol) by the presence of a chlorine atom at the para-position of the benzyl ring . This substitution increases molecular weight by 34.44 g/mol and introduces a hydrophobic halogen that is expected to elevate lipophilicity (estimated ΔClogP ≈ +0.7) and alter metabolic stability compared to the non-halogenated analog [1]. The 4-chloro substituent also provides a distinct 35Cl/37Cl isotopic signature detectable by mass spectrometry, which can serve as an analytical tracer in metabolism and distribution studies—a feature absent in the non-chlorinated comparator.

Physicochemical properties Lipophilicity Structure-activity relationship

Nitro Group Position: 3-Nitrophenyl vs. 4-Nitrophenyl Acrylamide Antiproliferative Profiles

The position of the nitro substituent on the phenylacrylamide scaffold critically influences biological activity. N-(4-nitrophenyl)acrylamide (nitro at para-position) has been experimentally characterized and demonstrated low toxicity against cancer cells in vitro, with theoretical reactivity descriptors supporting its suitability for biomedical research applications [1]. In contrast, the target compound bears the nitro group at the meta-position (3-nitrophenyl) and additionally incorporates the 4-chlorobenzyl N-substituent, producing a distinct electronic configuration that alters the electron density of the acrylamide Michael acceptor system . While no direct cytotoxic comparison between the 3-nitro and 4-nitro isomers is available for the exact N-(4-chlorobenzyl) series, patent disclosures indicate that nitrophenyl-acrylamides with specific substitution patterns, including the 3-nitrophenyl motif, are effective against glioma stem cells, whereas para-nitro analogs are not explicitly claimed for this indication [2].

Antiproliferative activity Cancer cell lines Nitroaromatic compounds

Recommended Application Scenarios for N-(4-Chlorobenzyl)-3-(3-nitrophenyl)acrylamide (CAS 331462-23-8) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on DPP-IV Inhibitor Pharmacophores

With a confirmed IC50 of 100 µM against human DPP-IV, this compound serves as a moderate-activity reference point for SAR campaigns exploring the contribution of the 4-chlorobenzyl substituent to DPP-IV binding [1]. Researchers can systematically compare this 4-chloro derivative against the non-chlorinated N-benzyl analog (CAS 1085449-49-5) and other halogen-substituted variants to map halogen-bonding interactions within the DPP-IV active site. The compound's availability through Sigma-Aldrich as a rare chemical (Product R284076) supports its procurement for such focused SAR investigations .

Glioblastoma Stem Cell Targeting Based on Patent-Claimed Nitrophenyl-Acrylamide Pharmacophore

The US patent US20250074894A1, assigned to Brown University and Rhode Island Hospital, explicitly claims nitrophenyl-acrylamide compounds—including those bearing the 3-nitrophenyl motif—as therapeutics for brain tumors, particularly glioblastoma [2]. N-(4-Chlorobenzyl)-3-(3-nitrophenyl)acrylamide incorporates the meta-nitro substitution pattern within the claimed chemical space, making it a relevant tool compound for academic laboratories investigating glioma stem cell biology and validating the patent-disclosed mechanisms in patient-derived glioma models.

Analytical Method Development Leveraging the 4-Chloro Isotopic Signature

The presence of chlorine in the 4-chlorobenzyl group provides a distinctive 35Cl/37Cl isotopic pattern (approximately 3:1 natural abundance ratio) that is readily identifiable by mass spectrometry [3]. This feature enables the compound to serve as an internal standard or tracer in LC-MS/MS method development for metabolic stability assays, tissue distribution studies, and environmental fate monitoring, where the non-chlorinated N-benzyl-3-(3-nitrophenyl)acrylamide analog would lack a comparable isotopic handle .

Exploratory Nitroaromatic Anticancer Agent Profiling

The nitrophenyl-acrylamide class, particularly compounds with the 3-nitrophenyl substitution, has been associated with antiproliferative and differentiation-inducing activities [2]. While the para-nitro analog N-(4-nitrophenyl)acrylamide has reported low toxicity profiles, the meta-nitro orientation of the target compound alters the electronic landscape of the acrylamide warhead and may confer distinct reactivity toward cellular nucleophiles [4]. Researchers profiling nitroaromatic compounds for anticancer applications can use this compound to probe the impact of nitro group regiochemistry on cytotoxicity and target engagement.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.